N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine
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Overview
Description
N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine typically involves the reaction of 1-(2,2,2-trifluoroethyl)pyrazole with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in the desired form .
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and pyrazole ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one
- 2,2,2-Trifluoroethyl N-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]carbamate
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether
Uniqueness
N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine is unique due to its specific structural features, including the trifluoroethyl group and pyrazole ring.
Properties
Molecular Formula |
C7H8F3N3O |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H8F3N3O/c1-5(12-14)6-2-3-13(11-6)4-7(8,9)10/h2-3,14H,4H2,1H3 |
InChI Key |
XUGHQCPNHUWPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=NN(C=C1)CC(F)(F)F |
Origin of Product |
United States |
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